Scaffold-Level Differentiation: 1-Oxa-8-azaspiro[4.5]decane vs. 7-Azaspiro[3.5]nonane in FAAH Inhibition
In a head-to-head scaffold comparison, the 1-oxa-8-azaspiro[4.5]decane core (structurally related to 8-oxa-2-azaspiro[4.5]decane) demonstrated FAAH inhibition kinact/Ki >1500 M⁻¹s⁻¹, distinguishing itself from 7-azaspiro[3.5]nonane and other spirocyclic cores on the basis of superior potency [1]. This kinact/Ki value represents a 10-fold improvement over earlier acyclic FAAH inhibitor scaffolds reported in the same study [1].
| Evidence Dimension | FAAH inhibition (kinact/Ki) |
|---|---|
| Target Compound Data | >1500 M⁻¹s⁻¹ |
| Comparator Or Baseline | 7-azaspiro[3.5]nonane series and acyclic scaffolds |
| Quantified Difference | >10-fold improvement over acyclic scaffolds |
| Conditions | Enzymatic assay with purified human FAAH |
Why This Matters
This scaffold-level differentiation guides procurement decisions for FAAH inhibitor programs, where the 1-oxa-8-azaspiro[4.5]decane core is validated over other spirocyclic amines.
- [1] Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(22), 6545–6553. View Source
